molecular formula C11H11NO2 B185562 (5-Methyl-2-furyl)(pyridin-3-yl)methanol CAS No. 356554-26-2

(5-Methyl-2-furyl)(pyridin-3-yl)methanol

Cat. No.: B185562
CAS No.: 356554-26-2
M. Wt: 189.21 g/mol
InChI Key: IAJIUQPRKJRSLJ-UHFFFAOYSA-N
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Description

(5-Methyl-2-furyl)(pyridin-3-yl)methanol is an organic compound with the molecular formula C11H11NO2 It features a furan ring substituted with a methyl group at the 5-position and a pyridine ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-furyl)(pyridin-3-yl)methanol typically involves the reaction of 5-methylfurfural with 3-pyridylmagnesium bromide, followed by reduction. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Catalyst: Palladium on carbon (Pd/C) for the reduction step

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in an industrial setting.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the furan and pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: (5-Methyl-2-furyl)(pyridin-3-yl)carboxylic acid

    Reduction: (5-Methyl-2-furyl)(pyridin-3-yl)methane

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

(5-Methyl-2-furyl)(pyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Methyl-2-furyl)(pyridin-3-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and pyridine rings. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

  • (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol
  • (2-Chloro-6-p-tolylpyridin-4-yl)methanol
  • (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

Comparison: (5-Methyl-2-furyl)(pyridin-3-yl)methanol is unique due to the presence of both a furan and a pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse applications .

Properties

IUPAC Name

(5-methylfuran-2-yl)-pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-4-5-10(14-8)11(13)9-3-2-6-12-7-9/h2-7,11,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJIUQPRKJRSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349472
Record name (5-Methyl-2-furyl)(pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356554-26-2
Record name (5-Methyl-2-furyl)(pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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